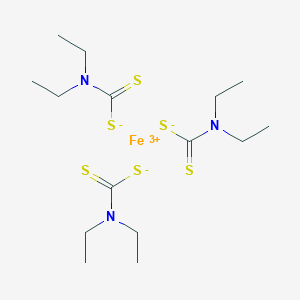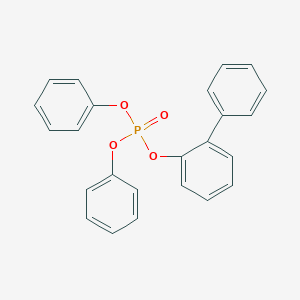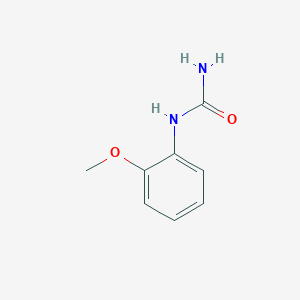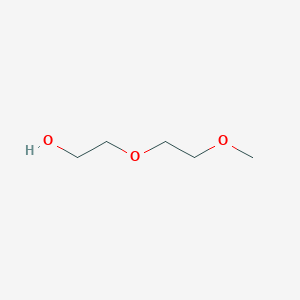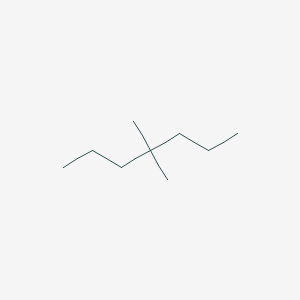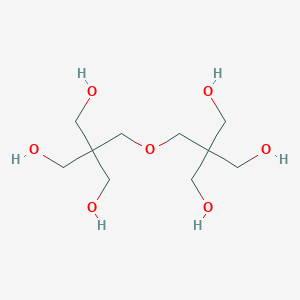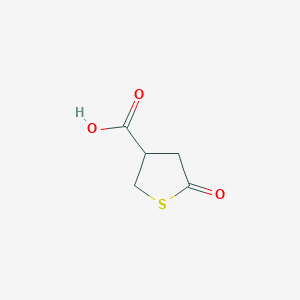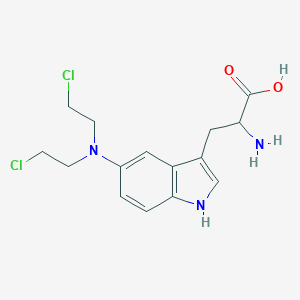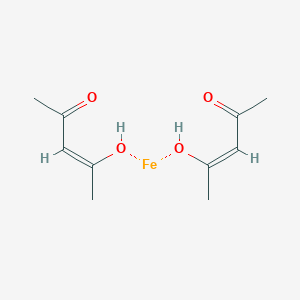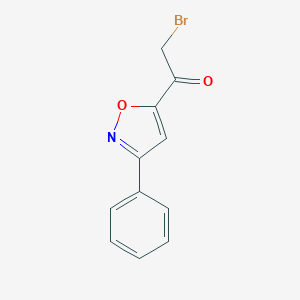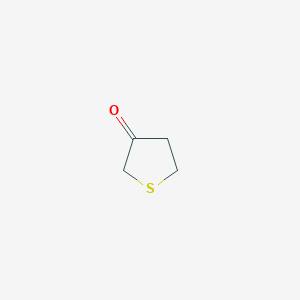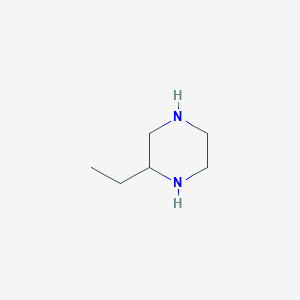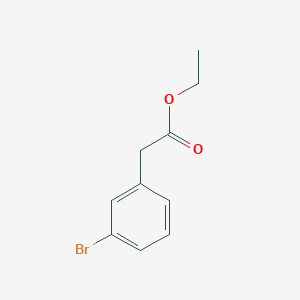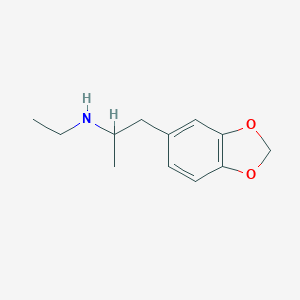
3,4-亚甲二氧基-N-乙基苯丙胺
概述
描述
3,4-Methylenedioxy-N-ethylamphetamine (MDEA) is a psychoactive drug that belongs to the amphetamine class of drugs. MDEA is also known as "Eve" and is structurally similar to MDMA (ecstasy). MDEA is a popular research chemical that has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry.
科学研究应用
分析方法开发和验证
- Harahap 等人(2020 年)的一项研究开发并验证了一种分析方法,使用气相色谱-质谱法 (GC-MS) 测定干血斑中的 MDEA Harahap, Irawan, & Kuswardani, 2020。
法医学和药物分析
- Al-Hossaini 等人(2010 年)利用 GC-MS 和 GC-IRD 分析来区分法医学中 MDEA 与类似物质 Al-Hossaini, Awad, Deruiter, & Clark, 2010。
- Malaca 等人(2019 年)报告了尿液样本中 MDEA 和其他苯丙胺类兴奋剂的测定情况 Malaca, Rosado, Restolho, Rodilla, Rocha, Silva, Margalho, Barroso, & Gallardo, 2019。
识别和区分技术
- Nguyen 等人(2015 年)的一项研究使用便携式毛细管电泳结合非接触电导检测来识别 MDEA Nguyen, Pham, Ta, Nguyen, Nguyen, Le, Koenka, Sáiz, Hauser, & Mai, 2015。
- Aalberg 等人(2003 年)专注于色谱和光谱方法来识别 MDEA 及相关物质 Aalberg, Deruiter, Noggle, Sippola, & Clark, 2003。
药理和毒理学研究
- Freudenmann 和 Spitzer(2006 年)回顾了 MDEA 的药理学和毒理学,重点关注其作用和潜在风险 Freudenmann & Spitzer, 2006。
- Passie 和 Benzenhöfer(2018 年)探讨了历史上 MDEA 及其他类似化合物在军事和情报背景中的用途 Passie & Benzenhöfer, 2018。
代谢和生物活性作用
- Meyer 等人(2009 年)研究了 MDEA 的代谢及其抑制儿茶酚-O-甲基转移酶催化的多巴胺 3-甲基化的能力 Meyer & Maurer, 2009。
药物滥用和检测
- Teunissen 等人(2017 年)开发了一种纸喷雾质谱法,用于定量测定全血中 MDEA 和其他苯丙胺 Teunissen, Fedick, Berendsen, Nielen, Eberlin, Cooks, & Asten, 2017。
属性
CAS 编号 |
14089-52-2 |
|---|---|
产品名称 |
3,4-Methylenedioxy-N-ethylamphetamine |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI 键 |
PVXVWWANJIWJOO-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2 |
其他 CAS 编号 |
82801-81-8 |
Pictograms |
Irritant |
相关CAS编号 |
82801-81-8 (Parent) 14089-52-2 (parent) 74341-78-9 (hydrochloride) |
同义词 |
(+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine (R)-3,4-methylenedioxyethylamphetamine (R)-isomer of 3,4-methylenedioxyethamphetamine (R)-methylenedioxyethylamphetamine (R,S)-N-ethyl-3,4-methylenedioxyamphetamine (S)-3,4-methylenedioxyethylamphetamine (S)-isomer of 3,4-methylenedioxyethamphetamine (S)-methylenedioxyethylamphetamine 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl- 1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1) 3,4-methylenedioxyethamphetamine 3,4-methylenedioxyethylamphetamine 3,4-methylenedioxyethylamphetamine hydrochloride D-3,4-methylenedioxyethylamphetamine EVE (amphetamine) HCl of 3,4-methylenedioxyethamphetamine MDE (-)- MDE hydrochloride MDE, (+)- MDEA MDEA hydrochloride methylenedioxyethamphetamine methylenedioxyethamphetamine hydrochloride N-ethyl-3,4-methylenedioxyamphetamine N-ethyl-MDA N-MDE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

